Microcystin YR

Protein Phosphatase Inhibition Cyanotoxin Potency In Vitro Toxicology

Regulatory labs relying on MC-LR as a universal microcystin proxy face up to 250-fold quantification errors due to congener-specific MS response and phosphatase inhibition potency. Microcystin YR (MC-YR) is one of only twelve variants mandated by ISO 22104:2021 for drinking water LC-MS/MS analysis, making a congener-specific CRM scientifically non-negotiable. - ISO 22104-mandated variant: validated quantitation range 0.05-1.6 µg/L by LC-MS/MS. - PP2A IC50 = 0.075 nM - wider assay window than ultra-potent MC-LR (0.017 nM). - Highest biochar adsorption affinity (Kd 0.98-19.2 L/kg) among major congeners, critical for environmental remediation design.

Molecular Formula C52H72N10O13
Molecular Weight 1045.2 g/mol
CAS No. 101064-48-6
Cat. No. B028357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocystin YR
CAS101064-48-6
Synonymscyanoginosin LA, 3-tyrosyl-5-arginine-
cyanoginosin YR
cyanoginosin-YR
microcystin YR
Molecular FormulaC52H72N10O13
Molecular Weight1045.2 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C
InChIInChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1
InChIKeyOWHASZQTEFAUJC-GJRPNUFSSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microcystin YR Identity and Scientific Positioning


Microcystin YR (MC-YR) is a cyclic heptapeptide cyanotoxin produced by bloom-forming cyanobacteria, most notably Microcystis aeruginosa. It is classified as a potent hepatotoxin whose primary mechanism of action is the inhibition of eukaryotic serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A) [1]. MC-YR is structurally defined by the variable L-amino acids tyrosine (Tyr) at position 2 and arginine (Arg) at position 4 of the microcystin core scaffold, which distinguish it from the more extensively studied congeners MC-LR (Leu2, Arg4) and MC-RR (Arg2, Arg4) [2]. With over 250 known microcystin congeners, MC-YR is among the three most commonly detected variants in global freshwater systems, alongside MC-LR and MC-RR, necessitating its inclusion in international regulatory monitoring frameworks such as ISO 22104:2021 [3].

Material type Congener-specific certified reference material
Primary framework ISO 22104:2021 LC‑MS/MS water monitoring
Research target Protein phosphatase 1/2A inhibition studies

Why Microcystin YR Requires a Congener-Specific Standard


The assumption that a single microcystin congener, typically MC-LR, can serve as a universal proxy for total microcystin risk or concentration is contradicted by a growing body of congener-specific evidence. Microcystin variants exhibit up to 150-fold differences in OATP-mediated cellular uptake selectivity [1] and over 250-fold differences in phosphatase inhibition potency [2], meaning that equal mass concentrations of different congeners do not produce equal biological responses. Furthermore, congeners display distinct physicochemical properties—such as hydrophobicity ranking MC-LF > MC-LW > MC-LR > MC-YR > MC-RR—that directly influence their environmental fate, adsorption behavior, and detoxification kinetics [3]. For any workflow requiring quantitative accuracy—whether regulatory compliance monitoring under ISO 22104, toxicological risk assessment, or environmental remediation design—the use of a congener-specific certified reference material like MC-YR is scientifically mandatory rather than optional.

MC‑LR is not a universal surrogate
OATP‑mediated uptake selectivity can differ 150‑fold among congeners; mass‑based calibration with MC‑LR may not reflect YR‑specific bioactivity.
Potency ranks do not transfer
PP2A inhibition varies >250‑fold across variants; assuming equipotency from MC‑LR can misalign assay response interpretation.
Environmental fate mismatch
Hydrophobicity, degradation half‑life and adsorption behavior are congener‑specific; MC‑LR data may not predict MC‑YR removal or persistence.

Microcystin YR Comparative Evidence Against Structural Analogs


PP2A Inhibition Potency Comparison

In a competitive displacement assay using [125I]-labeled MC-YR on purified PP2A catalytic subunit, MC-YR demonstrated an IC50 of 0.075 nM, positioning it as 4.4-fold less potent than MC-LR (IC50 = 0.017 nM) and approximately equipotent to nodularin (IC50 = 0.015 nM) within the same experimental system [1]. This represents a meaningful reduction in target affinity relative to the most potent congener, MC-LR, which is critical when selecting a reference inhibitor for phosphatase activity assays where intermediate sensitivity is desired.

PP2A inhibition
Head‑to‑head
0.075 nM
4.4‑fold less potent than MC‑LR (0.017 nM)
Supports intermediate‑affinity phosphatase inhibition fit.
Competitive displacement from purified PP2A catalytic subunit.
Protein Phosphatase Inhibition Cyanotoxin Potency In Vitro Toxicology

In Vivo Acute Toxicity Tier

In a direct comparative mouse bioassay, the intraperitoneal LD50 of MC-YR was determined to be 110.6 μg/kg body weight, compared to 43 μg/kg for MC-LR and 235.4 μg/kg for MC-RR [1]. This places MC-YR in an intermediate toxicity tier: 2.6-fold less acutely toxic than MC-LR but 2.1-fold more toxic than MC-RR. The study further demonstrated that although all three variants induced qualitatively identical hepatic lesions (congestion, hemorrhage, portal mononuclear cell infiltration), the degree of organ damage varied quantitatively with the toxin identity [1].

Acute in vivo LD₅₀
Head‑to‑head
110.6 µg/kg
2.6‑fold less toxic than MC‑LR (43 µg/kg), 2.1‑fold more toxic than MC‑RR (235.4 µg/kg)
Establishes intermediate in vivo toxicity tier.
Mouse i.p. bioassay; qualitative hepatic lesions similar across congeners.
Acute Toxicity In Vivo Toxicology Cyanotoxin Risk Assessment

OATP1B1/1B3 Transporter Selectivity

In HeLa cells stably transfected with OATP1B1 or OATP1B3 transporters, MC-YR exhibited IC50 values of 90 nM (OATP1B1) and 45 nM (OATP1B3), yielding an OATP1B1/OATP1B3 IC50 ratio of 2.0 [1]. This selectivity profile contrasts sharply with congeners such as [d-Asp3,(E)-Dhb7]MC-YR (ratio = 30.8, strongly OATP1B3-selective) and MC-LR (ratio = 0.2, OATP1B1-selective) [1]. Across 22 tested microcystin variants, OATP1B1/OATP1B3 ratios spanned a 150-fold range (0.2 to 32), demonstrating that transporter selectivity is exquisitely sensitive to minor structural modifications in the microcystin scaffold [1].

OATP1B1/1B3 selectivity
Head‑to‑head
MC‑YR OATP1B1/B3 ratio: 2.0 MC‑LR ratio: 0.2 · most selective congener: 30.8
Supports moderately OATP1B3‑preferring transporter profiling.
HeLa cells stably transfected; 22‑congener panel range 0.2–32.
Transporter Selectivity OATP1B1/1B3 Hepatocellular Uptake Anticancer Lead Profiling

UV-MicroOzone Degradation Kinetics

Under UV-microO3 advanced oxidation, MC-YR degradation followed first-order kinetics with a half-life (t1/2) of 32.2 minutes, compared to 74.5 minutes for MC-RR and 24.2 minutes for MC-LR [1]. This 2.3-fold slower degradation relative to MC-LR and 2.3-fold faster degradation relative to MC-RR indicates that MC-YR occupies an intermediate position in oxidative degradability among the three major congeners. The degradation rate was independent of initial toxin concentration but was inhibited by natural organic matter (NOM) through hydroxyl radical (HO·) scavenging [1].

Oxidative half‑life
Head‑to‑head
MC‑YR t₁/₂ = 32.2 min MC‑LR: 24.2 min · MC‑RR: 74.5 min
Indicates intermediate UV‑microO₃ degradability.
First‑order kinetics; HO· attack on Adda diene.
Water Treatment Advanced Oxidation Degradation Kinetics Environmental Fate

Biochar Adsorption Affinity

In a comparative adsorption study using spent mushroom substrate-derived biochars, the distribution coefficient (Kd) for MC-YR ranged from 0.98 to 19.2 L/kg across four biochar types, consistently exceeding that of both MC-RR and MC-LR in the rank order MC-YR > MC-RR > MC-LR [1]. The highest Kd values were achieved with BC600 biochar (produced at 600 °C under CO2 atmosphere). The enhanced adsorption of MC-YR is attributed to the combined effects of hydrophobicity, electrostatic attraction, H-bonding, and cation bridging, with the Tyr residue in MC-YR providing additional H-bonding interactions compared to the Leu residue in MC-LR [1].

Biochar adsorption Kd
Head‑to‑head
MC‑YR Kd: 0.98–19.2 L/kg Rank order: YR > RR > LR (highest affinity tested)
Supports congener‑specific adsorption design for remediation.
Spent mushroom substrate biochars; BC600 gave strongest differentiation.
Adsorption Remediation Biochar Water Treatment Microcystin Removal

Gastrointestinal Stability Comparison

Under simulated gastric conditions (U.S. Pharmacopeia protocol), MC-YR and MC-LR both exhibited approximately 30% degradation, while MC-RR was significantly more labile with 49–64% inactivation [1]. Notably, none of the three congeners underwent detectable degradation under simulated intestinal conditions [1]. This differential gastric stability suggests that a greater fraction of ingested MC-YR and MC-LR survives gastric passage compared to MC-RR, with potential implications for oral toxicity estimates.

Gastric stability
Head‑to‑head
MC‑YR ≈ 30% degraded MC‑LR ~30% · MC‑RR 49–64% degraded
Indicates gastric‑stable oral exposure context vs. MC‑RR.
USP simulated gastric fluid; no degradation in intestinal fluid.
Toxicokinetics Oral Bioavailability Gastrointestinal Degradation Risk Assessment

Application Scenarios for Microcystin YR


Regulatory Water Quality Monitoring (ISO 22104)

MC-YR is one of twelve microcystin variants explicitly mandated for quantification by the ISO 22104:2021 LC-MS/MS method for drinking water and freshwater analysis [1]. Laboratories performing regulatory compliance testing must procure a certified MC-YR reference standard to achieve accurate congener-specific quantitation within the validated range of 0.05–1.6 µg/L. Substituting MC-LR for MC-YR calibration would generate inaccurate total microcystin estimates, given the congeners' differential MS response factors and chromatographic retention times.

PP2A Enzyme Inhibition Assay Development

MC-YR (IC50 = 0.075 nM on PP2A catalytic subunit) occupies a potency niche between the ultra-potent MC-LR (0.017 nM) and significantly weaker inhibitors such as okadaic acid (0.100 nM) [1]. This intermediate potency makes MC-YR an ideal reference inhibitor for phosphatase activity assays where the dynamic range of MC-LR is too compressed for reliable IC50 determination, or where investigators require a comparator with a wider assay window.

OATP1B3-Selective Anticancer Profiling

With an OATP1B1/OATP1B3 IC50 ratio of 2.0 in HeLa cells, MC-YR provides a moderately OATP1B3-preferring standard that can be used alongside strongly selective congeners (e.g., [d-Asp3,(E)-Dhb7]MC-YR, ratio = 30.8) and non-selective controls to calibrate transporter selectivity screens [1]. Given that OATP1B3 is selectively overexpressed in several human tumors while OATP1B1 predominates in healthy hepatocytes, MC-YR serves as a benchmarking tool for evaluating the therapeutic window of novel microcystin-derived anticancer leads.

Biochar-Based Remediation System Design

MC-YR's superior adsorption affinity to biochar sorbents (Kd = 0.98–19.2 L/kg, highest among MC-LR, MC-RR, and MC-YR) [1] makes it the most readily removed congener in biochar-based filtration systems. Environmental engineers designing treatment barriers for cyanobacterial bloom events must use MC-YR-specific adsorption isotherms to avoid overestimating breakthrough times—relying on MC-LR adsorption data alone would underestimate system capacity for MC-YR removal.

Application
Selection Property
Validation Focus
Regulatory water monitoring (ISO 22104)
Congener‑specific certified reference standard
LC‑MS/MS quantitation method validation
Phosphatase inhibition assay development
Intermediate PP2A affinity tool
PP2A inhibition assay linearity and dynamic range
OATP transporter selectivity profiling
Moderate OATP1B3‑preferring standard
Transporter expression model validation
Biochar‑based water treatment design
High adsorption affinity congener
Adsorption isotherm validation for breakthrough prediction

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12 linked technical documents
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